molecular formula C11H16BrN B2611578 (4-Bromobenzyl)tert-butylamine CAS No. 87384-76-7

(4-Bromobenzyl)tert-butylamine

Cat. No.: B2611578
CAS No.: 87384-76-7
M. Wt: 242.16
InChI Key: GCAXLMOUEUKSNT-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)tert-butylamine is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a tert-butylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobenzyl)tert-butylamine typically involves the reaction of 4-bromobenzyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of zeolite catalysts in the amination of isobutylene with ammonia is another method employed for the large-scale synthesis of tert-butylamine derivatives .

Chemical Reactions Analysis

Types of Reactions: (4-Bromobenzyl)tert-butylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding benzylamine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

(4-Bromobenzyl)tert-butylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromobenzyl)tert-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tert-butylamine group play crucial roles in determining the compound’s reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (4-Bromobenzyl)tert-butylamine is unique due to the presence of both the bromine atom and the tert-butylamine group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXLMOUEUKSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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